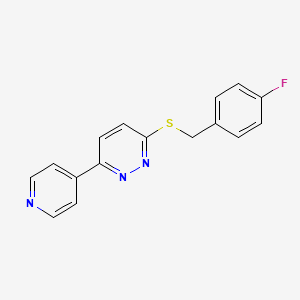

3-((4-Fluorobenzyl)thio)-6-(pyridin-4-yl)pyridazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

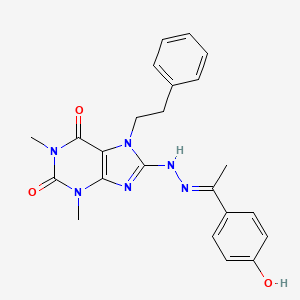

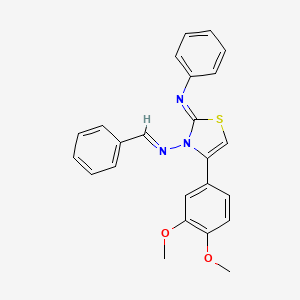

The compound “3-((4-Fluorobenzyl)thio)-6-(pyridin-4-yl)pyridazine” is a complex organic molecule that contains several functional groups. It has a pyridazine ring, which is a six-membered ring with two nitrogen atoms. Attached to this ring are a fluorobenzyl group and a pyridinyl group. The presence of these functional groups suggests that this compound might have interesting chemical properties and could be used in various chemical reactions.

Synthesis Analysis

Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis for this compound. However, based on its structure, one possible method could involve the reaction of a suitable pyridazine derivative with a 4-fluorobenzylthiol and a pyridin-4-yl halide.Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the presence of the conjugated system of the pyridazine ring. The electronegative fluorine atom on the benzyl group could induce a dipole moment, and the sulfur atom could contribute to potential steric effects.Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For instance, the pyridazine ring might be involved in electrophilic substitution reactions or could act as a ligand in coordination chemistry. The thioether group (-S-) could also be involved in oxidation reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the fluorine atom could increase its lipophilicity, potentially affecting its solubility in different solvents. The pyridazine ring could contribute to its thermal stability and reactivity.Scientific Research Applications

Anticancer Activity

Research has demonstrated the utility of fluoro-substituted benzyl compounds in the synthesis of molecules with anticancer properties. For instance, compounds synthesized from fluoro-substituted benzo[b]pyran, related to the chemical structure of interest, have shown anticancer activity against lung, breast, and central nervous system (CNS) cancer cell lines at low concentrations compared to reference drugs like 5-fluorodeoxyuridine. These findings suggest potential pathways for developing new anticancer agents using this compound as a starting point or intermediate (Hammam et al., 2005).

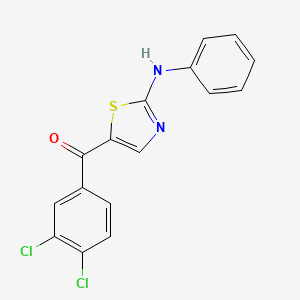

Antimicrobial Activity

Another study focused on the synthesis of 1,2,4-triazoles starting from isonicotinic acid hydrazide, which indirectly relates to the chemical family of 3-((4-Fluorobenzyl)thio)-6-(pyridin-4-yl)pyridazine, indicated that these compounds exhibited good to moderate antimicrobial activity. This research underscores the potential of such fluoro-substituted compounds in developing new antimicrobial agents (Bayrak et al., 2009).

Anti-inflammatory and Antioxidant Activities

The synthesis and evaluation of pyrimidine-2-thiol derivatives from similar starting compounds have shown potent anti-inflammatory and antioxidant activities. These compounds demonstrated significant effects against α, α-diphenyl-β-picrylhydrazyl scavenging activity and lipid peroxidation, indicating their potential use in developing anti-inflammatory and antioxidant therapies (Shehab et al., 2018).

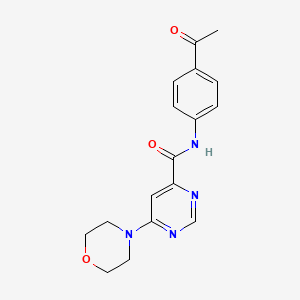

Potential Anti-inflammatory Agents

Research into novel imidazo[2,1-b][1,3]thiazine derivatives modified with a 4-pyridinyloxy moiety has identified compounds with promising anti-inflammatory activity. These findings suggest the broader applicability of pyridazine derivatives in the development of new anti-inflammatory drugs. The study involved in silico predictions and in vivo evaluations, indicating a pathway for further optimization and research into compounds with similar structures (2022).

Antibacterial Activity

Novel pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives, which include fluoro-substituted compounds, have exhibited potent in vitro antibacterial activity against quinolone-resistant Gram-positive clinical isolates. The introduction of a fluorine atom at specific positions reduced acute toxicity and convulsion inductive ability, highlighting the importance of fluorine substitution in enhancing therapeutic profiles (Asahina et al., 2008).

Safety And Hazards

Without specific data, it’s difficult to provide accurate information about the safety and hazards associated with this compound. As with all chemicals, it should be handled with appropriate safety precautions to minimize risk.

Future Directions

The study of this compound could open up new avenues in various fields, depending on its properties and reactivity. It could be of interest in medicinal chemistry, materials science, or as a building block in synthetic chemistry.

Please note that this is a general analysis based on the structure of the compound. For a more accurate and detailed analysis, specific experimental data and literature would be required. Always consult a qualified chemist or a reliable source when working with new compounds.

properties

IUPAC Name |

3-[(4-fluorophenyl)methylsulfanyl]-6-pyridin-4-ylpyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3S/c17-14-3-1-12(2-4-14)11-21-16-6-5-15(19-20-16)13-7-9-18-10-8-13/h1-10H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVFYLPAJZPCBPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC2=NN=C(C=C2)C3=CC=NC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((4-Fluorobenzyl)thio)-6-(pyridin-4-yl)pyridazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methylbenzamide](/img/structure/B2835827.png)

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butyramide](/img/structure/B2835831.png)

![[2-[[(2R,6S)-2,6-Dimethylmorpholin-4-yl]methyl]phenyl]methanamine;dihydrochloride](/img/structure/B2835834.png)

![3-Chloro-2-[2-(3-pyridinyl)vinyl]-5-(trifluoromethyl)pyridine](/img/structure/B2835845.png)

![6-[4-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2835846.png)

![N-[1-(tert-butyl)-3-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzenecarboxamide](/img/structure/B2835849.png)